molecular formula C12H22N2O2 B13498957 Tert-butyl N-(5-azaspiro[3.4]octan-8-YL)carbamate

Tert-butyl N-(5-azaspiro[3.4]octan-8-YL)carbamate

Cat. No.: B13498957
M. Wt: 226.32 g/mol
InChI Key: XOJKAQZJOVFIRI-UHFFFAOYSA-N
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Description

Tert-butyl N-(5-azaspiro[3.4]octan-8-yl)carbamate is a chemical compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The spirocyclic framework provides a rigid and conformationally restricted structure, which can be advantageous in drug design and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(5-azaspiro[3.4]octan-8-yl)carbamate typically involves the reaction of a spirocyclic amine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the compound’s high purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(5-azaspiro[3.4]octan-8-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

Tert-butyl N-(5-azaspiro[3.4]octan-8-yl)carbamate has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: It is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: The compound is explored for its potential therapeutic properties, including as an antiviral or anticancer agent.

    Industry: It is utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of tert-butyl N-(5-azaspiro[3.4]octan-8-yl)carbamate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity or blocking receptor-ligand interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl N-(5-azaspiro[3.4]octan-8-yl)carbamate is unique due to its specific spirocyclic structure, which imparts rigidity and conformational restriction. This uniqueness can enhance its binding affinity and selectivity for molecular targets, making it a valuable compound in drug design and other applications .

Properties

Molecular Formula

C12H22N2O2

Molecular Weight

226.32 g/mol

IUPAC Name

tert-butyl N-(5-azaspiro[3.4]octan-8-yl)carbamate

InChI

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-9-5-8-13-12(9)6-4-7-12/h9,13H,4-8H2,1-3H3,(H,14,15)

InChI Key

XOJKAQZJOVFIRI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCNC12CCC2

Origin of Product

United States

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